

Spectroscopic analysis of 4-Vinylbiphenyl (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 4-Vinylbiphenyl

Cat. No.: B1584822

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Spectroscopic Analysis of 4-Vinylbiphenyl: A Technical Guide

This guide provides an in-depth analysis of **4-Vinylbiphenyl** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the spectroscopic characteristics of this compound.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Vinylbiphenyl**.

Table 1: ^1H NMR Spectroscopic Data for **4-Vinylbiphenyl**

Solvent: CDCl_3 , Frequency: 400 MHz

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
|----------------------------------|--------------|---------------------------|-------------------|---|
| 7.65 - 7.55 | m | - | 4H | Aromatic Protons (H-2, H-6, H-2', H-6') |
| 7.48 - 7.40 | m | - | 2H | Aromatic Protons (H-3', H-5') |
| 7.38 - 7.32 | m | - | 1H | Aromatic Proton (H-4') |
| 6.75 | dd | 17.6, 10.9 | 1H | Vinyl Proton (-CH=) |
| 5.80 | d | 17.6 | 1H | Vinyl Proton (=CH ₂ , trans) |
| 5.28 | d | 10.9 | 1H | Vinyl Proton (=CH ₂ , cis) |

Table 2: ¹³C NMR Spectroscopic Data for **4-Vinylbiphenyl**Solvent: CDCl₃, Frequency: 101 MHz

| Chemical Shift (δ , ppm) | Assignment (Predicted) |
|----------------------------------|-----------------------------------|
| 140.9 | Quaternary Aromatic Carbon (C-1') |
| 140.6 | Quaternary Aromatic Carbon (C-4) |
| 136.9 | Quaternary Aromatic Carbon (C-1) |
| 136.4 | Vinyl Carbon (-CH=) |
| 128.8 | Aromatic CH (C-3', C-5') |
| 127.6 | Aromatic CH (C-2, C-6) |
| 127.4 | Aromatic CH (C-4') |
| 127.0 | Aromatic CH (C-2', C-6') |
| 126.5 | Aromatic CH (C-3, C-5) |
| 114.4 | Vinyl Carbon (=CH ₂) |

Table 3: Predicted Infrared (IR) Absorption Data for **4-Vinylbiphenyl**

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|-------------------------|---------------------------|
| 3100 - 3000 | C-H Stretch | Aromatic & Vinyl |
| 1628 | C=C Stretch | Vinyl |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 990, 910 | C-H Bend (Out-of-Plane) | Monosubstituted Vinyl |
| 840 | C-H Bend (Out-of-Plane) | 1,4-Disubstituted Benzene |
| 760, 695 | C-H Bend (Out-of-Plane) | Monosubstituted Benzene |

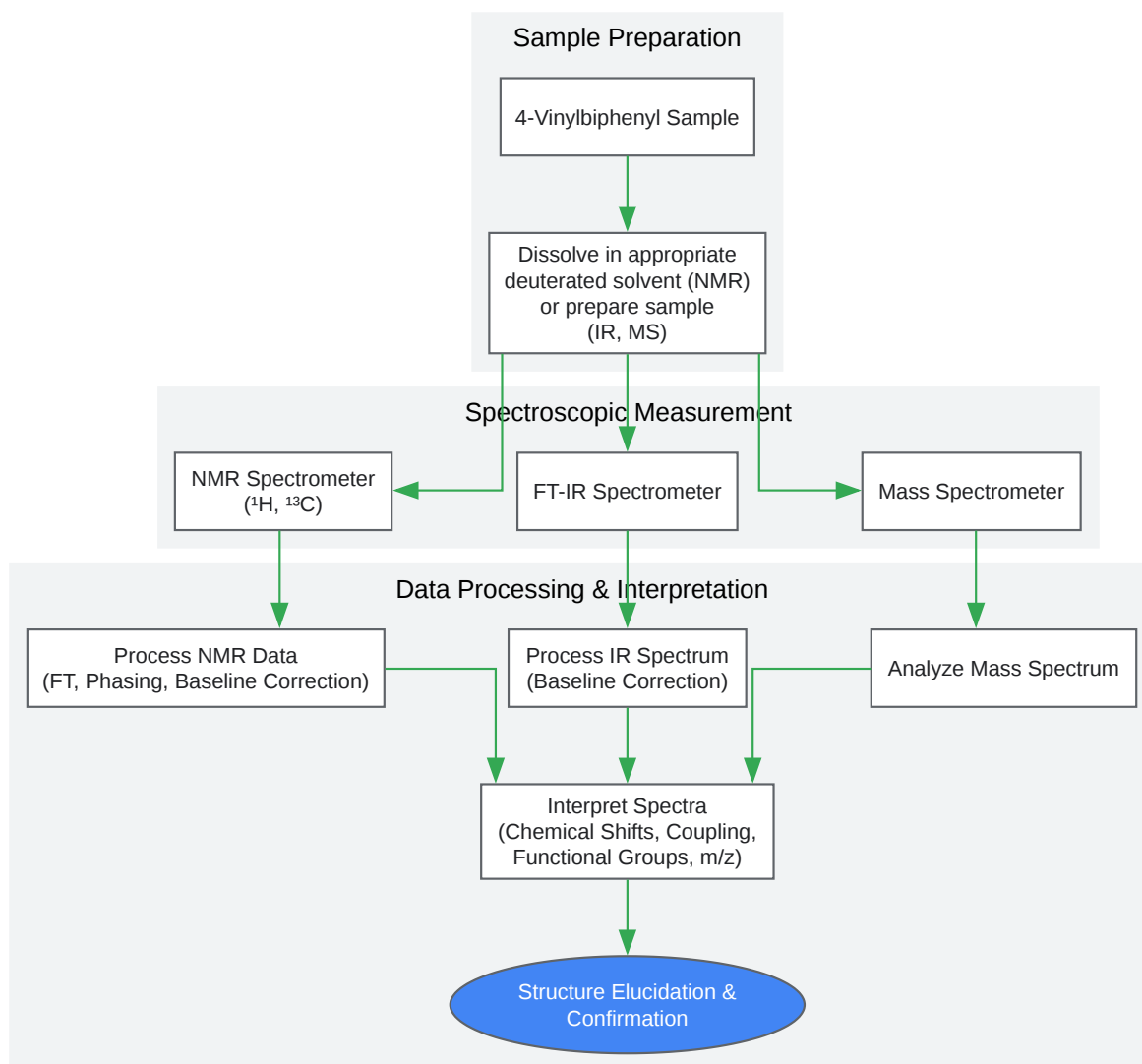
Table 4: Mass Spectrometry Data for **4-Vinylbiphenyl**

| m/z Value | Interpretation |
|-----------|-----------------------------------|
| 180 | $[M]^+$ (Molecular Ion) |
| 179 | $[M-H]^+$ |
| 178 | $[M-2H]^+$ |
| 152 | $[M-C_2H_4]^+$ (Loss of ethylene) |

Experimental Workflows and Methodologies

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-Vinylbiphenyl**.

Workflow for Spectroscopic Analysis of 4-Vinylbiphenyl



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Caption: A generalized workflow for the spectroscopic analysis of **4-Vinylbiphenyl**.

Detailed Experimental Protocols

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the chemical structure and proton/carbon environments of **4-Vinylbiphenyl**.

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **4-Vinylbiphenyl**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
- Number of Scans: 16 to 64, depending on sample concentration.
- Relaxation Delay (d1): 1.0 seconds.
- Acquisition Time: Approximately 4 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay (d1): 2.0 seconds.
- Acquisition Time: Approximately 1-2 seconds.

- Spectral Width: -10 to 220 ppm.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum manually or automatically.
- Perform baseline correction.
- Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.
- Integrate the signals in the ^1H spectrum.
- Assign peaks based on chemical shifts, coupling constants, and integration values.

Objective: To identify the functional groups present in **4-Vinylbiphenyl** by measuring the absorption of infrared radiation.

Instrumentation:

- A Fourier-Transform Infrared (FT-IR) spectrometer, for instance, a Bruker Tensor 27 FT-IR.[\[1\]](#)

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **4-Vinylbiphenyl** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

IR Spectrum Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the spectrometer.
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

- The acquired spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
- Perform baseline correction if necessary.
- Identify and label the major absorption peaks.
- Correlate the observed absorption bands with specific functional group vibrations.

Objective: To determine the molecular weight and fragmentation pattern of **4-Vinylbiphenyl**.

Instrumentation:

- A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

- Prepare a dilute solution of **4-Vinylbiphenyl** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- If using GC-MS, inject a small volume (e.g., 1 μL) of the solution into the GC inlet.

Mass Spectrum Acquisition (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.

- Mass Range: m/z 40-400.
- Ion Source Temperature: 200-250 °C.
- GC Conditions (if applicable):
 - Column: A nonpolar capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium.
 - Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

Data Processing:

- Identify the peak corresponding to **4-Vinylbiphenyl** in the total ion chromatogram (TIC) if using GC-MS.
- Extract the mass spectrum for that peak.
- Identify the molecular ion peak ($[M]^+$).
- Identify major fragment ions and propose fragmentation pathways. The analysis often involves observing the loss of stable neutral molecules or radicals.^[2]

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References

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